In Vivo TXA2 Inhibition Potency
In a direct head-to-head comparison in rats, Isbogrel (CV-4151) was found to be 7.5-fold more potent than ozagrel (OKY-046) at inhibiting blood TXA₂ generation two hours after oral administration [1]. This difference in potency is a primary differentiating factor for in vivo study design and efficacy.
| Evidence Dimension | Inhibition of blood TXA2 generation (in vivo) |
|---|---|
| Target Compound Data | ID50 = 0.04 mg/kg |
| Comparator Or Baseline | Ozagrel (OKY-046): ID50 = 0.3 mg/kg |
| Quantified Difference | 7.5-fold greater potency |
| Conditions | Oral administration in rats, measured 2 hours post-dose |
Why This Matters
This 7.5-fold difference in oral potency is critical for dose selection in preclinical studies, where lower doses can reduce the risk of off-target effects.
- [1] Terashita, Z., Imura, Y., Kawamura, M., Kato, K., & Nishikawa, K. (1995). Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Thrombosis Research, 77(5), 411-421. View Source
